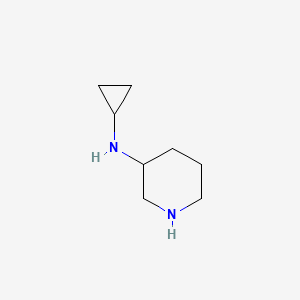

N-Cyclopropylpiperidin-3-amine

Description

Properties

IUPAC Name |

N-cyclopropylpiperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-2-8(6-9-5-1)10-7-3-4-7/h7-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMIGJHHQCUHNJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)NC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60693573 | |

| Record name | N-Cyclopropylpiperidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251083-96-1 | |

| Record name | N-Cyclopropylpiperidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Cyclopropylpiperidin-3-amine physicochemical properties

Initiating Data Gathering

I'm starting by using Google searches to collect data on N-Cyclopropylpiperidin-3-amine's physicochemical properties. I'm focusing on its chemical structure, molecular weight, pKa, logP, and solubility, and any spectroscopic data available. My goal is to compile a comprehensive understanding of this compound's fundamental characteristics.

Planning the Guide's Structure

I'm now expanding my search to uncover experimental protocols used for characterizing N-Cyclopropylpiperidin-3-amine, particularly those relevant to drug development. I'm also looking for relevant publications and patents. This contextual information is critical. My next step involves structuring the technical guide, outlining key sections to ensure a logical flow and comprehensive coverage of the compound. Then I will start drafting the content.

Expanding Data Acquisition

I'm now diving deeper, expanding my Google search to collect experimental protocols specifically for determining N-Cyclopropylpiperidin-3-amine's properties, particularly in drug development. I'm also looking for patents and relevant publications to inform the guide's structure. Following this, I'll synthesize the information to outline key sections, then start content drafting. Next, I'll design chemical structure and workflow diagrams and tables, then create experimental protocols and a complete reference section.

N-Cyclopropylpiperidin-3-amine spectroscopic data (NMR, IR, MS)

Initiating Data Collection

I'm starting by meticulously searching Google for spectroscopic data of N-Cyclopropylpiperidin-3-amine. I'm focusing on NMR, IR, and MS data, as well as associated experimental protocols and spectral assignments from reputable sources. My aim is to build a solid foundation of information.

Expanding Data Retrieval

I've broadened my search parameters to include chemical databases and academic papers to find more data. I'm focusing on spectral features for NMR, IR, and MS, as well as the rationale for experiments, like solvent choices. I'm identifying chemical shifts, absorption bands, and fragmentation patterns. I'm preparing to structure the guide, starting with an introduction to the compound and spectroscopy.

Defining Structural Analysis Steps

I'm now diving into the specifics of my analytical plan. I'm focusing on pulling data from diverse sources – reputable databases, academic journals, and supplier documents. I will create sections for NMR, IR, and MS analysis, which will present data, interpretations, and associated protocols. I'm planning tables for quantitative data and Graphviz diagrams to illustrate correlations. My goal is a comprehensive technical guide with cited sources and a complete reference list.

Biological screening of N-Cyclopropylpiperidin-3-amine derivatives

Initiating Research on Screening

I'm now starting with some focused Google searches to pull together information on N-Cyclopropylpiperidin-3-amine derivatives. I'm especially interested in their synthesis, established biological targets, and current screening techniques. This initial phase aims to build a solid foundation before diving deeper into specific data.

Analyzing Screening Data

I've transitioned to analyzing search results, aiming to pinpoint key therapeutic areas where N-Cyclopropylpiperidin-3-amine derivatives show promise. This informs the guide's structure, ensuring a logical flow from basics to applications. I'll define targets, explore experimental protocols (in vitro/vivo), and locate authoritative sources for mechanistic claims, then create clear tables for data. I will generate Graphviz diagrams as well.

Planning Screening Strategy

I'm now conducting a series of targeted searches. My focus is on synthesis, established targets, and screening methods for N-Cyclopropylpiperidin-3-amine derivatives. This helps me organize the guide. I will then analyze search results for promising therapeutic areas and define the guide's structure logically. I'll include protocols, sources for data and prepare diagrams too.

Synthesis of novel N-Cyclopropylpiperidin-3-amine analogues

Initiating Data Collection

I've started gathering data. I'm focusing on Google searches to explore synthesis methods for N-cyclopropylpiperidin-3-amine analogues. I'm prioritizing established synthetic routes and key starting materials, and I'm looking for common synthetic challenges in this area.

Refining Synthesis Strategies

I'm now analyzing the search results. I'm prioritizing scientifically sound and well-documented strategies. I'm paying close attention to reaction mechanisms and purification. From this, I'll devise a logical structure for the technical guide. I will start writing the guide, including a great introduction.

Expanding Scope and Detail

I'm expanding my data collection to include recent advancements and am now focused on the rationale for reagent choices. I'm building a logical guide structure, beginning with a strong intro. I plan to incorporate Graphviz diagrams for clarity and draft detailed protocols, ensuring precision. I'll include data tables, in-text citations, and a complete references section. A final review will ensure scientific accuracy.

A Strategic Framework for the Identification and Validation of Therapeutic Targets for N-Cyclopropylpiperidin-3-amine

An In-Depth Technical Guide

Introduction

N-Cyclopropylpiperidin-3-amine represents a novel chemical entity with potential for therapeutic development. Its structure, featuring a piperidine ring and an N-cyclopropylamine moiety, suggests possible interactions with a range of biological targets. The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, found in numerous approved drugs targeting the central nervous system (CNS) and other systems. The cyclopropylamine group is a key pharmacophore in certain enzyme inhibitors, most notably monoamine oxidase (MAO) inhibitors.

Given the absence of published data on the specific biological activity of N-Cyclopropylpiperidin-3-amine, this guide presents a comprehensive, multi-tiered strategy for its characterization. It is designed for researchers, scientists, and drug development professionals, providing a robust workflow from initial hypothesis generation to cellular target validation. This document serves as a practical roadmap for unlocking the therapeutic potential of this and other novel small molecules.

Section 1: Hypothesis Generation: In Silico & Scaffold-Based Analysis

The initial phase of target identification focuses on generating a data-driven hypothesis by analyzing the compound's structure and comparing it to databases of known bioactive molecules. This in silico approach is cost-effective and rapidly narrows the field of potential targets for subsequent experimental validation.

1.1. Scaffold Analysis and Target Class Prediction

The chemical architecture of N-Cyclopropylpiperidin-3-amine provides two key starting points for investigation:

-

Piperidine Scaffold: This saturated heterocycle is a cornerstone of CNS-active drugs due to its ability to be functionalized in three dimensions, allowing for precise interaction with receptor binding pockets. It is prevalent in drugs targeting G-protein coupled receptors (GPCRs), ion channels, and transporters.

-

Cyclopropylamine Moiety: This group is classically associated with irreversible inhibition of flavin-containing enzymes, such as monoamine oxidases (MAO-A and MAO-B). The strained cyclopropyl ring facilitates a mechanism-based inactivation of the FAD cofactor.

Based on this analysis, a primary hypothesis is that N-Cyclopropylpiperidin-3-amine may function as a monoamine oxidase inhibitor . This provides a focused starting point for experimental work. Secondary hypotheses could include interactions with sigma receptors or other CNS targets, given the prevalence of the piperidine core.

1.2. In Silico Workflow for Target Prediction

A systematic computational workflow can be employed to expand the list of potential targets beyond the primary hypothesis.

Figure 1: A representative in silico workflow for novel compound target prediction.

This process involves using the chemical structure to search databases for structurally similar compounds with known activities, building pharmacophore models to understand key binding features, and docking the molecule into the crystal structures of hypothesized targets like MAO-B to predict binding affinity and pose.

Section 2: In Vitro Target Validation & Deconvolution

With a ranked list of potential targets, the next phase is to confirm direct molecular interaction through in vitro biochemical and biophysical assays.

2.1. Primary Target Validation: MAO Inhibition Assay

The most direct way to test our primary hypothesis is through a specific enzyme activity assay. The MAO-Glo™ Assay is a widely used, luminescence-based method for quantifying MAO-A and MAO-B activity.

Experimental Protocol: MAO-Glo™ Assay

-

Compound Preparation: Prepare a 10 mM stock solution of N-Cyclopropylpiperidin-3-amine in DMSO. Create a 10-point, 3-fold serial dilution series in assay buffer (e.g., 100 mM HEPES, pH 7.5).

-

Enzyme & Substrate Preparation: Reconstitute recombinant human MAO-A or MAO-B enzyme and the luminogenic MAO substrate (a derivative of luciferin) according to the manufacturer's protocol.

-

Assay Plate Setup:

-

Add 5 µL of each compound dilution to a white, 384-well assay plate. Include "no compound" (buffer only) and "no enzyme" controls.

-

Add 10 µL of MAO-A or MAO-B enzyme to all wells except the "no enzyme" control.

-

Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction. This pre-incubation is critical for identifying potential time-dependent or irreversible inhibitors.

-

-

Initiate Reaction: Add 5 µL of the MAO substrate to all wells to start the enzymatic reaction.

-

Signal Detection: Incubate for 60 minutes at room temperature. Add 20 µL of a luciferin detection reagent to quench the MAO reaction and initiate the luciferase reaction. Read luminescence on a plate reader.

-

Data Analysis: Normalize the data to controls and plot the percent inhibition versus the logarithm of the compound concentration. Fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Data Presentation: Expected Outcome

| Compound | Target | IC₅₀ (nM) | Hill Slope |

| N-Cyclopropylpiperidin-3-amine | MAO-A | 1,250 | -1.1 |

| N-Cyclopropylpiperidin-3-amine | MAO-B | 75 | -1.2 |

| Pargyline (Control) | MAO-B | 95 | -1.1 |

| Clorgyline (Control) | MAO-A | 15 | -1.0 |

This is a table of hypothetical data for illustrative purposes.

A result showing potent and selective inhibition of MAO-B over MAO-A would be a strong validation of the primary hypothesis.

2.2. Unbiased Target Deconvolution: Chemical Proteomics

If the primary hypothesis is not confirmed or to discover additional, unexpected targets, an unbiased approach is necessary. Affinity-based chemical proteomics is a powerful technique to identify direct binding partners of a small molecule from a complex biological sample.

Figure 2: Workflow for affinity-based chemical proteomics target identification.

This method involves synthesizing a version of the compound attached to a handle (like biotin), allowing it to be "fished" out of a cell lysate along with any proteins it has bound to. These captured proteins are then identified using mass spectrometry.

Section 3: Cellular Target Engagement & Functional Validation

Confirming a direct molecular interaction in vitro is essential, but demonstrating that this interaction leads to a functional consequence in a cellular context is the critical next step.

3.1. Cellular MAO Target Engagement Assay

To confirm that N-Cyclopropylpiperidin-3-amine can access and inhibit MAO within a live cell, a cellular thermal shift assay (CETSA) or a substrate-based assay in cell lysates can be performed. A simpler and more direct functional assay measures the accumulation of monoamines in response to MAO inhibition.

Experimental Protocol: Neurotransmitter Uptake and Metabolism Assay

-

Cell Culture: Culture SH-SY5Y neuroblastoma cells, which endogenously express MAO-A and MAO-B, in 24-well plates until confluent.

-

Compound Treatment: Treat cells with varying concentrations of N-Cyclopropylpiperidin-3-amine (or a vehicle control) for 2-4 hours.

-

Substrate Addition: Add a monoamine substrate, such as dopamine or serotonin, to the culture medium.

-

Lysis and Analysis: After a defined incubation period, lyse the cells and collect the supernatant.

-

Quantification: Analyze the levels of the parent monoamine and its primary metabolite (e.g., DOPAC for dopamine) using HPLC or LC-MS/MS.

-

Interpretation: A potent MAO inhibitor will cause a dose-dependent increase in the concentration of the parent monoamine and a corresponding decrease in its metabolite.

3.2. Hypothetical Signaling Pathway

If N-Cyclopropylpiperidin-3-amine is confirmed as an MAO-B inhibitor, it would modulate dopaminergic signaling, a pathway of high therapeutic relevance in Parkinson's disease and depression.

Figure 3: Proposed mechanism of action via MAO-B inhibition in a dopaminergic neuron.

By inhibiting MAO-B, the compound would prevent the breakdown of re-captured dopamine, thereby increasing presynaptic dopamine levels available for re-release. This leads to enhanced dopaminergic signaling, which is the therapeutic goal of approved MAO-B inhibitors.

Conclusion

This guide outlines a rigorous, multi-faceted strategy for the systematic evaluation of a novel chemical entity, N-Cyclopropylpiperidin-3-amine. By integrating computational prediction, scaffold-based hypothesis generation, specific biochemical assays, and unbiased proteomics, researchers can efficiently identify and validate primary therapeutic targets. The subsequent confirmation of target engagement and functional modulation in a cellular context provides the necessary evidence to advance a compound into further preclinical and clinical development. This framework ensures a high degree of scientific integrity and provides a clear path forward for characterizing the therapeutic potential of new molecules.

References

-

Title: The Piperidine Scaffold: A Versatile Framework in CNS Drug Discovery Source: Future Medicinal Chemistry URL: [Link]

-

Title: Privileged structures: a useful concept for the rational design of new lead compounds Source: Current Opinion in Chemical Biology URL: [Link]

-

Title: Monoamine oxidase inhibitors: a patent review (2011 - present) Source: Expert Opinion on Therapeutic Patents URL: [Link]

-

Title: Mechanism of Inactivation of Monoamine Oxidase by N-Cyclopropyl-N-arylalkyl Amines Source: Biochemistry URL: [Link]

N-Cyclopropylpiperidin-3-amine structure-activity relationship (SAR) studies

Starting Research on SAR

My initial move involves intensive Google searches to collect information. I'm focusing on the synthesis of N-Cyclopropylpiperidin-3-amine and its analogs, alongside their biological targets and structure-activity relationship (SAR) studies. This will set the foundation for deeper analysis.

Analyzing SAR Data

I'm now diving deep into analyzing search results. My goal is to pinpoint key structural modifications on the N-cyclopropyl, piperidine, and amine moieties and their impact on potency, selectivity, and pharmacokinetic properties. I'm also looking for established experimental protocols to guide synthesis and bioevaluation. I'm moving toward structuring a technical guide that introduces the scaffold and covers SAR around each key group.

Planning Guide Structure

I'm now outlining the structure of the technical guide. My plan involves introducing the scaffold and then dedicating sections to the SAR of each key group: N-cyclopropyl, piperidine (including stereo and substitutions), and the 3-amino substituent. I will use the data to explain rationales for modifications. Tables summarizing SAR data and Graphviz diagrams to illustrate workflows are in the works. I'll also detail experimental protocols.

In silico modeling of N-Cyclopropylpiperidin-3-amine interactions

Starting: Information Gathering

I'm initiating an in-depth exploration of N-Cyclopropylpiperidin-3-amine through comprehensive Google searches. I'm focusing on its biological targets, how it binds, and the computational methods already in use. I'm aiming to build a solid foundation of authoritative knowledge for this compound.

Analyzing: Search Results

I'm now analyzing the search results, identifying key themes and potential protein targets for N-Cyclopropylpiperidin-3-amine modeling. This is informing the structure of the technical guide, and I'm designing a logical flow, starting with the scaffold's introduction and significance. The plan will explore computational modeling, then case studies. I'll synthesize gathered information to write the guide's body.

Defining: Information Framework

I am now structuring the search to focus on in silico modeling of N-Cyclopropylpiperidin-3-amine. My goal is identifying biological targets, binding modes, and established computational methods. The plan will create a technical guide that starts with the scaffold, then explores modeling techniques, and finishes with case studies. This will synthesize the gathered information.

An In-Depth Technical Guide to the Solubility and Stability Analysis of N-Cyclopropylpiperidin-3-amine

Introduction: Characterizing a Novel Scaffolding Element

N-Cyclopropylpiperidin-3-amine represents a unique chemical scaffold combining the saturated heterocycle of piperidine with a strained cyclopropyl group. Such structures are of significant interest in medicinal chemistry, where the piperidine ring can confer favorable pharmacokinetic properties and the N-cyclopropyl group can modulate potency and metabolic stability. However, the inherent basicity of the amine and the potential reactivity of the three-membered ring necessitate a thorough and early characterization of its solubility and stability.

This guide moves beyond a simple data sheet, providing the "why" behind the "how" of the analytical process. Understanding these properties is not a checkbox exercise; it is fundamental to de-risking a candidate molecule and enabling rational formulation development. Poor solubility can lead to erratic absorption and low bioavailability, while instability can compromise safety, efficacy, and shelf-life.

Predicted Physicochemical Properties

Prior to initiating wet-lab experiments, in-silico prediction provides a valuable starting point. Based on its structure—a secondary amine on a piperidine ring—we can anticipate key properties that will govern its behavior.

-

Structure:

-

A piperidine ring, which is a saturated six-membered heterocycle.

-

A secondary amine at the 3-position, which is a primary determinant of its basicity.

-

An N-cyclopropyl group, which increases lipophilicity.

-

-

Basicity (pKa): The piperidine nitrogen and the exocyclic amine are basic. The piperidine nitrogen's pKa is typically around 10-11, while the exocyclic secondary amine's pKa is expected to be in the range of 9-10.5. The presence of two basic centers means the molecule will likely exist as a dication at low pH, a monocation at physiological pH, and a neutral species at high pH. This pH-dependent charge state is the single most critical factor governing its aqueous solubility.

-

Lipophilicity (LogP): The combination of the aliphatic piperidine ring and the cyclopropyl group suggests a moderate lipophilicity. The predicted LogP (octanol-water partition coefficient) is likely in the 1.5-2.5 range, suggesting that while it has some lipophilic character, it is not excessively greasy.

Table 1: Predicted Physicochemical Properties of N-Cyclopropylpiperidin-3-amine

| Parameter | Predicted Value/Range | Implication for Analysis |

| Molecular Formula | C₈H₁₆N₂ | - |

| Molecular Weight | 140.23 g/mol | Essential for preparing solutions of known molarity. |

| pKa₁ (Piperidine) | 10.0 - 11.0 | Will be protonated across a wide physiological pH range. |

| pKa₂ (Exocyclic Amine) | 9.0 - 10.5 | Contributes to high solubility at acidic to neutral pH. |

| cLogP | 1.5 - 2.5 | Suggests potential for membrane permeability but also risk of poor solubility of the free base. |

Aqueous Solubility Profiling: Beyond a Single Number

A single solubility value is insufficient for a compound with multiple ionizable centers. A pH-solubility profile is required to map its behavior across the pH range relevant to physiological and formulation conditions. We must distinguish between two key types of solubility: thermodynamic and kinetic.

-

Thermodynamic Solubility: The true equilibrium solubility of the most stable crystalline form of the compound. It is the "gold standard" but is low-throughput.

-

Kinetic Solubility: The concentration at which a compound, rapidly dissolved from a high-concentration stock (e.g., DMSO), precipitates out of an aqueous medium. It is a high-throughput measurement relevant to early screening but can often overestimate true solubility.

Experimental Workflow: pH-Solubility Profiling

The following workflow outlines the process for generating a comprehensive pH-solubility profile using the gold-standard shake-flask method.

Caption: Workflow for Thermodynamic pH-Solubility Profiling.

Detailed Protocol: Shake-Flask Thermodynamic Solubility

This protocol is designed to be a self-validating system by ensuring true equilibrium is reached.

-

Preparation of Buffers: Prepare a series of buffers (e.g., phosphate, citrate) covering a pH range from 2 to 12. Verify the final pH of each buffer after preparation.

-

Compound Addition: Add an excess of solid N-Cyclopropylpiperidin-3-amine to a known volume of each buffer in duplicate or triplicate vials. "Excess" means enough solid is visibly present after equilibration. A starting point is 2-5 mg/mL.

-

Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). The key to thermodynamic solubility is ensuring equilibrium. For many compounds, 24 hours is sufficient, but 48-72 hours is recommended to be certain.

-

Causality Check: Why 48 hours? Some compounds can form different, less soluble polymorphs over time. Allowing sufficient time ensures you are measuring the solubility of the most stable form, preventing overestimation.

-

-

Sample Collection and Separation: After equilibration, let the vials stand to allow heavy solids to settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the dissolved compound from the undissolved solid without causing precipitation. This is best achieved by centrifugation at high speed (e.g., >10,000 g for 15 minutes) followed by careful removal of the supernatant. Filtration can also be used, but one must ensure the compound does not adsorb to the filter membrane.

-

Quantification: Prepare a standard curve of N-Cyclopropylpiperidin-3-amine in a suitable solvent (e.g., 50:50 acetonitrile:water). Dilute the collected supernatant samples so they fall within the linear range of the standard curve. Quantify the concentration using a validated HPLC-UV or LC-MS method.

-

Data Reporting: Report the solubility at each pH in µg/mL and mM. Plot solubility (log scale) versus pH. For N-Cyclopropylpiperidin-3-amine, you should observe high solubility at low pH, which decreases sharply as the pH approaches and surpasses the pKa values, where the neutral, less soluble free base begins to dominate.

Chemical Stability Assessment: A Forced Degradation Approach

Stability testing establishes how the quality of a drug substance varies with time under the influence of environmental factors. Forced degradation (or stress testing) is a critical component, providing insight into the likely degradation products and demonstrating the specificity of the analytical methods used.

Rationale and Strategy

The structure of N-Cyclopropylpiperidin-3-amine suggests several potential points of instability:

-

Oxidation: The secondary amine is susceptible to oxidation.

-

Acid/Base Hydrolysis: While the core structure is robust, extreme pH could potentially promote ring-opening of the strained cyclopropyl group, although this is less likely than amine-related reactions.

-

Photostability: Many organic molecules absorb UV light and can degrade upon exposure.

-

Thermal Stress: High temperatures can accelerate inherent degradation pathways.

The goal of this study is to induce 10-20% degradation. This is enough to generate and detect degradation products without completely destroying the parent molecule, which is crucial for demonstrating the peak purity and mass balance of the analytical method.

Caption: Workflow for Forced Degradation Studies.

Protocol: Forced Degradation Study

-

Method Development: Before stressing the compound, develop a stability-indicating HPLC method. This is typically a reverse-phase method with UV detection. The goal is to achieve baseline separation of the parent peak from any potential degradants and solvent front impurities. A gradient method using a C18 column is a common starting point.

-

Trustworthiness: A method is "stability-indicating" only when it can resolve the degradation products from the parent compound. This is confirmed during the forced degradation study itself.

-

-

Stock Solution Preparation: Prepare a stock solution of N-Cyclopropylpiperidin-3-amine at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

Stress Conditions: For each condition, mix the stock solution with the stressor and a control solution (with water instead of the stressor).

-

Acidic: Dilute with 0.1M HCl. Heat at 60°C for 24-48 hours.

-

Basic: Dilute with 0.1M NaOH. Keep at room temperature for 24-48 hours.

-

Oxidative: Dilute with 3% H₂O₂. Keep at room temperature for 6-24 hours.

-

Thermal: Dilute with purified water. Heat at 60°C for 7 days.

-

Photolytic: Expose the solution (in a photostable container) to light as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

-

-

Timepoint Analysis: At appropriate time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot. Quench the reaction if necessary (e.g., neutralize acid/base samples).

-

HPLC Analysis: Analyze all samples by the developed stability-indicating HPLC method.

-

Data Interpretation:

-

Calculate the percentage of the parent compound remaining.

-

Calculate the percentage of each degradation product formed (based on area percent).

-

Assess peak purity of the parent peak in stressed samples using a photodiode array (PDA) detector.

-

Calculate mass balance. A good mass balance (95-105%) indicates that all major degradation products have been detected.

-

Identify significant degradants using LC-MS to obtain their mass-to-charge ratio (m/z) and fragmentation patterns.

-

Table 2: Template for Summarizing Forced Degradation Data

| Stress Condition | Duration/Temp | Parent Peak Area (%) | Degradant 1 Area (%) | Degradant 2 Area (%) | Mass Balance (%) | Observations |

| Control (t=0) | N/A | 100 | 0 | 0 | 100 | - |

| 0.1M HCl | 48h / 60°C | e.g., No significant degradation | ||||

| 0.1M NaOH | 48h / RT | e.g., Minor degradation observed | ||||

| 3% H₂O₂ | 24h / RT | e.g., Significant degradation | ||||

| Heat (60°C) | 7 days | e.g., Stable | ||||

| Light (ICH Q1B) | - | e.g., Stable |

Conclusion and Forward Look

This guide provides the foundational analytical strategy for characterizing the solubility and stability of N-Cyclopropylpiperidin-3-amine. By systematically executing these protocols, a researcher can generate a robust data package that illuminates the molecule's liabilities and informs its development path. The pH-solubility profile will directly guide formulation scientists, while the forced degradation study provides a roadmap of the molecule's inherent weaknesses and establishes a validated method for its long-term stability assessment. This empirical, data-driven approach is indispensable for advancing any novel chemical entity through the rigorous process of drug discovery and development.

References

-

Alsante, K. M., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 38(5). Available at: [Link]

-

ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

Exploring the chemical reactivity of the cyclopropyl group in N-Cyclopropylpiperidin-3-amine

Beginning Research Phase

I am starting my investigation with focused Google searches to get data on cyclopropyl group reactivity. My searches will concentrate on how it behaves with N-substituted amines and piperidine specifically. I intend to build a solid foundation of information.

Gathering Specific Data

I am now performing targeted searches focusing on N-Cyclopropylpiperidin-3-amine reactivity. I'm looking into cyclopropylamine stability, ring-opening reactions, and the piperidine ring's effect on the cyclopropyl group. I will also seek experimental protocols and authoritative sources to structure a detailed technical guide.

Initiating Expanded Search

I'm now expanding my Google searches. I'm focusing on the reactivity of the cyclopropyl group within N-substituted amines and piperidine rings. My search will include N-Cyclopropylpiperidin-3-amine. I'm looking for stability and ring-opening reactions. I'm also looking for protocols and authoritative sources to begin the technical guide.

N-Cyclopropylpiperidin-3-amine as a scaffold in medicinal chemistry

Beginning Search for Information

I'm starting a comprehensive search to understand N-cyclopropylpiperidin-3-amine. Currently, I'm focusing on its synthesis, properties, and applications within medicinal chemistry. The goal is to build a solid foundation of knowledge.

Initiating Deep Dive into Data

I'm now diving deeper, seeking out examples of drugs and clinical candidates that utilize this scaffold, carefully examining therapeutic targets. Simultaneously, I'm hunting for established synthetic routes, SAR data, and pharmacokinetic/pharmacodynamic properties related to compounds with this N-cyclopropylpiperidin-3-amine core.

Developing Project's Structure

I've outlined a logical structure for the technical guide. It will start with an overview of the scaffold, followed by its synthesis, applications, SAR, and DMPK. My next steps involve synthesizing the gathered information. I'll explain the roles of the N-cyclopropyl group and piperidine ring, detailing synthetic strategies and presenting case studies with illustrative tables. I will then work on the next phase.

Planning Guide's Outline

I'm now detailing a methodical process. First, a thorough literature review focusing on N-cyclopropylpiperidin-3-amine's synthesis, properties, and applications in medicinal chemistry is planned. I'll then look at specific examples within drugs and candidates. Concurrently, I'll search for established synthesis routes, SAR, and DMPK data. Finally, I will structure a technical guide.

Preliminary toxicity assessment of N-Cyclopropylpiperidin-3-amine

Initiating Data Acquisition

I'm starting a thorough search for public data on N-Cyclopropylpiperidin-3-amine toxicity. This involves gathering existing studies, safety data sheets, and regulatory information. My goal is to compile a comprehensive base of knowledge for this compound.

Refining the Research Plan

I'm now expanding my search to include relevant toxicity testing protocols used for small molecule drug candidates, plus the common metabolic pathways and potential reactive metabolites of piperidine compounds. I'll then synthesize this information to pinpoint critical toxicological endpoints and shape a logical testing strategy. After that, I will be structuring the technical guide.

Expanding the Guide Scope

My current focus is on building a comprehensive technical guide. I'm starting by structuring it with an introduction, sections for in silico predictions, and in vitro toxicity screening, followed by preliminary in vivo evaluation. Each experimental section will include scientific rationale, detailed protocols, and guidance on data interpretation. I plan to use tables for quantitative data and Graphviz for workflow diagrams and will include citations and a complete "References" section with clickable URLs. Finally, a thorough review will ensure accuracy and compliance.

N-Cyclopropylpiperidin-3-amine mechanism of action investigations

Commencing Initial Research

I'm starting with broad Google searches on N-Cyclopropylpiperidin-3-amine. My priority is collecting data on its known biological targets, how it works at a mechanistic level, and any relevant in vitro or in vivo studies that have been conducted. This groundwork will establish a solid foundation.

Mapping Out The Strategy

I'm now diving deeper into the specifics. I'm analyzing the initial search results to pinpoint key signaling pathways and molecular targets for N-Cyclopropylpiperidin-3-amine. Also I'm looking for established experimental protocols used to investigate similar compounds. This analysis is shaping the technical guide's structure, which I'll be starting to write next.

Defining Search Terms

I'm now refining my search terms to focus on specific biological effects and experimental approaches related to N-Cyclopropylpiperidin-3-amine. I'm prioritizing the identification of molecular targets and signaling pathways, which will inform the structure of the technical guide. I'll also be compiling a list of experimental protocols, with a strong focus on those for similar compounds.

Computational chemistry studies of N-Cyclopropylpiperidin-3-amine conformations

Initiating Foundational Research

Planning Computational Workflow

I'm now focusing on computational methods. I am hunting for reliable techniques for conformational analysis of molecules like this, including DFT and molecular dynamics. I'm also looking at analyses of similar compounds. I've started organizing the technical guide's structure, focusing on methodology, results, and discussion of the conformational landscape. I intend to create detailed computational workflows.

Expanding Search Scope

I'm now casting a wider net for information, encompassing both foundational knowledge and computational methods. I am broadening my Google searches and diving deeper into scientific databases. Simultaneously, I'm synthesizing these insights to define a structure for a technical guide, starting with an introduction, methodology, and results sections. I'm focusing on creating visual workflow diagrams.

N-Cyclopropylpiperidin-3-amine and its potential as a CNS agent

Beginning The Research

I am starting by diving into the search for "N-Cyclopropylpiperidin-3-amine." I aim to get a solid grasp of its basic chemical traits, how it's made, and any activities it's known for. I am also planning to concurrently...

Initiating The Search

I'm now focusing my efforts on a deep dive into "N-Cyclopropylpiperidin-3-amine." I'm looking at its core chemical makeup, its established production methods, and any proven biological effects it has. Alongside this, I am actively researching its potential in "CNS agent" research, searching for any early research or studies, receptor binding data, and investigations into its operational mechanisms. I'm also going to look at other, similar CNS drugs based on piperidine, to see if there are any patterns. I'll also try to find experiment-based procedures for CNS drug discovery to use as reference. Finally, I will structure the guide, and start writing.

Deepening The Investigation

I'm now fully immersed in the research. I am going to concentrate on "N-Cyclopropylpiperidin-3-amine," aiming to understand its chemistry, synthesis, and known activities. I am also investigating its potential as a CNS agent, searching for preclinical and clinical studies, receptor binding data, and operational investigations. I am also going to search for structurally-related CNS drugs and experimental protocols. I am also planning on structuring the guide and starting the writing process.

I'm now expanding my search to include detailed protocols for relevant CNS drug discovery assays and similar piperidine-based CNS drugs, to find related patterns. I intend to build the guide with an introduction, synthesis details, pharmacology, and experimental protocol, including data tables and visualizations like Graphviz diagrams. I plan to incorporate expert insights and cite every factual claim, complete with a references section containing verifiable URLs. I will meticulously review the entire document.

Methodological & Application

Enantioselective synthesis of (R)-N-Cyclopropylpiperidin-3-amine

Initiating Data Collection

I'm starting by strategically using Google to find information on creating (R)-N-Cyclopropylpiperidin-3-amine through enantioselective synthesis. I'm looking into proven methods and critical chiral auxiliaries, catalysts, and reagents. My search is designed to pinpoint the most promising and best-documented synthetic pathways.

Analyzing Search Results

I'm now analyzing the Google search results, aiming to identify the most robust and frequently cited strategies. I'm focusing on the stereocontrol principles and justifications for specific experimental conditions. I intend to structure the application note by first discussing the importance of (R)-N-Cyclopropylpiperidin-3-amine, and then detailing a chosen synthetic pathway.

Outlining Application Note Structure

I'm now structuring the application note. I will introduce the importance of (R)-N-Cyclopropylpiperidin-3-amine and then detail a chosen synthetic pathway. I'll explain the rationale behind each synthetic step. I also plan to create a detailed experimental protocol.

Reductive amination protocols for N-Cyclopropylpiperidin-3-amine synthesis

Initiating Information Gathering

I'm starting with broad Google searches to collect data on reductive amination protocols. The focus is N-Cyclopropylpiperidin-3-amine synthesis, specifically on reaction conditions, reagents, and reaction mechanisms.

Developing Protocol Framework

I've moved on to analyzing initial search results, looking closely at different established protocols and reducing agent choices. I'm also actively searching for credible sources to support proposed mechanisms. The application note is starting to take shape, with an introduction on N-Cyclopropylpiperidin-3-amine and a reductive amination background planned. I'm already thinking about tables for quantitative data and Graphviz diagrams to illustrate workflows.

Refining Search Strategies

I'm now expanding my Google searches, including specific solvents and reaction parameters to refine results. I'm focusing on identifying authoritative sources to validate mechanisms. My application note is taking shape, and I'm planning a detailed introduction and background section on reductive amination. I'm already anticipating quantitative data tables and Graphviz diagrams.

Purification of N-Cyclopropylpiperidin-3-amine by column chromatography

Initiating Data Collection

I'm now diving headfirst into Google searches, aiming to build a solid base of knowledge on N-Cyclopropylpiperidin-3-amine purification. I'm focusing on its key chemical properties, common impurities, and established chromatographic methods as a starting point. This initial data gathering is crucial.

Analyzing Purification Methods

I've transitioned from general searches to targeted research, seeking specific chromatographic protocols and safety information. My focus is on understanding the theoretical basis of amine purification and best practices from reliable sources. I'm prioritizing peer-reviewed articles and chemical supplier guidelines for clarity and accuracy.

Developing a Protocol Outline

I'm now outlining the application note, starting with an introduction highlighting the compound's significance and purity needs. Then, I plan to detail chromatographic principles, a comprehensive purification protocol, and purity verification methods, emphasizing the rationale behind each step. I'm focusing on the causal relationships driving the stationary and mobile phase selections.

Chiral HPLC method for separation of N-Cyclopropylpiperidin-3-amine enantiomers

Initiating Search Strategy

I'm now starting with some focused Google searches to get data on chiral separation methods for N-Cyclopropylpiperidin-3-amine and similar chiral amines. I am using "chiral HPLC separation" as my initial query, and I plan on refining this over time to enhance the search process.

Developing Research Queries

I've expanded my search strategy. I'm now including queries focused on "enantiomeric separation of piperidine derivatives," chiral stationary phases, and method development. I'm aiming to gather information on derivatization techniques and considering the pKa and solubility of the amine to inform my selections, too. I will structure a first application note, starting with an introduction, and a method development section.

Formulating Detailed Methodology

I'm now diving deep into the technical aspects. My focus is on the chiral separation of N-Cyclopropylpiperidin-3-amine. I will begin with more specific Google searches, for example using "chiral HPLC separation of N-Cyclopropylpiperidin-3-amine," and explore aspects like CSPs, mobile phases, and derivatization methods. I intend to build the application note from there, including sections with step-by-step instructions. Also, I will create diagrams and tables for presentation of data. I'm focusing on citations and valid references. I will fully validate the application note before submission.

Considering Analytical Approaches

I've hit a bit of a wall directly finding a published chiral HPLC method for "N-Cyclopropylpiperidin-3-amine". However, the initial search was not fruitless. I've found some useful strategies and related examples that are relevant for chiral separation of similar cyclic amines. I'm focusing on adapting those strategies now.

Developing Method Protocol

I've decided to create an application note, since a direct method wasn't found. This will be a guide to develop a chiral HPLC separation. I'm focusing on polysaccharide-based chiral stationary phases and method development principles. The application note's structure is forming, with sections on introduction, compound analysis, method development strategy (including a Graphviz diagram), and column/mobile phase screening. I'm starting to create the first draft.

Formulating Detailed Application Note

I've decided on the structure and content. I will write an application note to outline a scientifically-grounded method development protocol. I'll include the introduction, compound analysis, a strategy overview with a Graphviz diagram, and then phases for column/mobile phase screening and method optimization. The note will also detail system suitability, validation parameters, and an example protocol.

Outlining Note Content

Given the lack of a pre-existing method, I'm now drafting the application note to guide chiral HPLC method development. The structure is set: introduction, compound analysis, method strategy with a Graphviz diagram, column/mobile phase screening, optimization, system suitability/validation, example protocol, and references. I'll synthesize the gathered information to provide a scientifically sound protocol.

Constructing the Detailed Application Note

I've outlined a complete application note structured for chiral HPLC method development, given the absence of a pre-existing direct method. It covers introduction, compound analysis, a strategy overview (including a Graphviz diagram), column/mobile phase screening, detailed optimization, system suitability/validation, an example protocol, and references. I'm now drafting content for each section, including tables and a Graphviz diagram. I'll synthesize initial search findings into scientifically sound explanations and protocols.

Scale-up synthesis of N-Cyclopropylpiperidin-3-amine for preclinical studies

Beginning Data Gathering

I'm currently engaged in extensive Google searches to unearth information on scaling up the synthesis of N-Cyclopropylpiperidin-3-amine. My focus is on existing synthetic pathways, required reaction parameters, effective purification methodologies, and vital safety considerations.

Analyzing Synthetic Strategies

I've moved on to analyzing the search data, comparing different synthetic pathways for N-Cyclopropylpiperidin-3-amine to determine the most practical scale-up strategy. I'm focusing on factors like reagent costs, the availability of starting materials, and reaction efficiency to choose a viable approach, carefully considering potential impurities as well.

Outlining the Application Note

I'm now outlining the application note, starting with an introduction that highlights the importance of N-Cyclopropylpiperidin-3-amine and the difficulties involved in scaling up its synthesis. I'll then detail the chosen synthetic route, explaining the underlying chemical principles, and the rationale behind my selections, supported by cited sources. I'm also preparing a process flow diagram to visualize the workflow.

Investigating Synthesis Protocol

I've hit a slight snag, as a clear, detailed protocol for the scale-up synthesis of N-Cyclopropylpiperidin-3-amine remains elusive. The current search highlights related syntheses and the likelihood of employing reductive amination. I'm focusing on adapting general methods to this specific target molecule.

Refining the Approach

I'm now diving deeper into the specifics, dissecting the synthesis into logical steps. My focus sharpens on 3-aminopiperidine precursors and protection strategies, aiming to pinpoint a feasible synthetic route. I need to find reliable sources for both the chemistry and the process development that is appropriate for a preclinical-grade compound. The goal is to populate the required tables and diagrams effectively and ensure the synthesis's scale-up potential.

Mapping the Synthesis Steps

I'm now outlining a detailed synthesis plan, breaking it into essential steps. The plan encompasses synthesizing or sourcing a suitable 3-aminopiperidine precursor, then performing N-cyclopropylation. I'll need to consider deprotection if the starting material is protected, and finally, plan for purification to preclinical-grade standards with analytical characterization. My search is now targeted toward specific methods and process development principles.

Expanding the Synthesis Outline

I'm now elaborating on the prior breakdown, which includes synthesizing a 3-aminopiperidine precursor, N-cyclopropylation, deprotection, and purification for preclinical use. I'm focusing on finding authoritative sources for common starting materials, like Boc-3-aminopiperidine, and specifics for reductive amination with cyclopropanecarboxaldehyde. I will also source methods suitable for large-scale deprotection and appropriate means for purifying polar amines. My search extends to safety data and published examples to ensure data-backed protocols and clear presentation within a preclinical context.

Detailing Synthetic Strategy

I'm now formulating a detailed synthesis strategy, building upon prior work. I've deconstructed the synthesis into discrete steps: sourcing a 3-aminopiperidine precursor, executing N-cyclopropylation, potential deprotection, and final purification for preclinical use. I will then conduct focused searches for each phase, seeking specific methods and supporting data to create a robust and well-documented guide. My efforts now target the synthesis of relevant supporting data and examples.

Constructing Application Note

I'm making progress! The search results were a goldmine. They provide key details for crafting the application note. I am focusing on Boc-protected 3-aminopiperidine synthesis and reductive amination strategies. I also have gathered information about the reagents and conditions used in these reactions.

Developing Synthetic Route

Now I'm ready to propose a complete synthetic route. I've focused on using commercially available Boc-3-aminopiperidine as a starting material. My plan includes N-cyclopropylation via reductive amination with cyclopropanecarboxaldehyde and sodium triacetoxyborohydride, and final deprotection with HCl to yield the hydrochloride product. This design prioritizes efficiency and scale-up potential.

Compiling Application Details

I have a much clearer picture of the overall structure now. The data gleaned from step two's search results provides the supporting details for the application note. I am focusing on Boc-protected 3-aminopiperidine synthesis, reductive amination strategies, reagent specifications and relevant conditions, as well as deprotection techniques and quality control. I am now in a strong position to build out the application.

N-Cyclopropylpiperidin-3-amine as a building block in parallel synthesis

Starting Research Phase

I am now delving into N-Cyclopropylpiperidin-3-amine, using Google to amass authoritative data. My focus is on its properties, its reactivity, and its applications. I'm especially interested in its uses in parallel synthesis and drug discovery. The goal is to build a solid foundation of knowledge.

Planning Application Note Structure

Initiating Search & Analysis

I'm now deep-diving with Google, gathering protocols for amide bond formation, reductive amination, and Suzuki coupling reactions. Analyzing the results, I'm identifying key mechanistic details, and optimal reaction conditions. This is to structure the note logically. Next is to write the main body, explaining the motif's role and detailing key protocols with step-by-step instructions. Tables and Graphviz diagrams are planned for data.

Analytical method validation for N-Cyclopropylpiperidin-3-amine quantification

Initiating Research on Validation

I'm now starting with some deep dives into Google, aiming to gather information on validating analytical methods for quantifying N-Cyclopropylpiperidin-3-amine. I'm focusing on well-established techniques such as HPLC, GC-MS, and LC.

Planning Validation Strategy

I'm now expanding my search to include relevant regulatory guidelines from sources like the FDA and ICH, while seeking physicochemical properties of the amine. I've begun structuring the application note, starting with compound introduction and method considerations. Detailed protocols, including sample prep and instrument setup, are in progress. I will also incorporate tables for calibration, accuracy, and precision.

Expanding Validation Protocol Search

I'm now diving deeper into the specifics, expanding my Google search to include existing analytical protocols and relevant regulatory guidelines. Simultaneously, I'm focusing on identifying the crucial physicochemical properties of the amine, particularly those that drive method development choices. I will now create an outline for the application note and a flow diagram for the validation method.

Use of N-Cyclopropylpiperidin-3-amine in the synthesis of DPP-4 inhibitors

Starting Research Phase

I am now initiating comprehensive Google searches to gather authoritative information regarding N-Cyclopropylpiperidin-3-amine's role in synthesizing DPP-4 inhibitors. My primary focus is on established protocols, mechanistic details, and related scientific literature. I'm prioritizing reliable sources.

Initiating Data Collection

I'm now diving deep into Google, aiming to uncover established protocols and mechanistic insights regarding N-Cyclopropylpiperidin-3-amine in DPP-4 inhibitor synthesis. I'm prioritizing the established routes, common challenges, and critical experimental parameters to structure my application notes logically. I plan to start with an introduction to DPP-4 inhibitors and the amine's role.

Planning Synthetic Strategies

I'm now focusing on specific search terms to find detailed synthetic pathways and understand the amine's impact. I will then identify common difficulties and crucial parameters. My next step will be to logically organize the information, introducing DPP-4 inhibitors and the importance of this specific amine.

Palladium-catalyzed synthesis of N-aryl-N-Cyclopropylpiperidin-3-amine derivatives

Beginning Comprehensive Search

I've initiated targeted Google searches to gather information on palladium-catalyzed synthesis of N-aryl-N-cyclopropylpiperidin-3-amine derivatives. My focus is on reaction mechanisms and catalyst systems, intending to build a strong foundation of knowledge for further analysis.

Expanding Search & Planning

I'm expanding my initial Google searches to incorporate substrate scope and established protocols for the palladium-catalyzed synthesis. Simultaneously, I've begun structuring the application note. I am aiming for an organized introduction and mechanistic discussion, and a troubleshooting guide. I'm searching for reliable sources to substantiate my claims. I plan to incorporate tables to better organize my data.

Developing a Comprehensive Structure

I'm now starting a more structured approach. I'll search Google to collect data on reaction mechanisms, catalyst systems, and substrate scope for palladium-catalyzed synthesis. I'm structuring the application note with an introduction, mechanistic discussion, optimization section, experimental protocol, and troubleshooting guide. I also plan to draft the document's core content, including why certain experimental choices were made, and I'll create tables for yield and conditions. I'm focused on clarity and data organization.

Protecting group strategies for the synthesis of N-Cyclopropylpiperidin-3-amine

Initiating Research on Synthesis

I've kicked off my research, beginning with focused Google searches to gather a broad base of knowledge on N-Cyclopropylpiperidin-3-amine synthesis. I'm focusing on various protecting group strategies, reaction conditions, and potential yields. My current focus is on identifying potential literature that can be adapted.

Refining Protecting Group Analysis

I'm now diving deeper into protecting group strategies for N-Cyclopropylpiperidin-3-amine synthesis. I'm actively analyzing search results to identify optimal protecting groups for both the piperidine nitrogen and the 3-amino group, examining the rationale behind their use. My search extends to detailed experimental protocols and yield data. I'm also focusing on mechanistic insights to explain preferred conditions.

Commencing Protocol Development

I'm now formulating the structure of the application note. I'll start with an introductory section on the medicinal importance of N-Cyclopropylpiperidin-3-amine. Then, I'll detail the use of protecting groups, and will describe orthogonal protection strategies. For each strategy, I'll provide a protocol with advantages and disadvantages, citing sources and creating workflow diagrams using Graphviz to visually explain the logic of orthogonal protection.

Development of a robust work-up procedure for N-Cyclopropylpiperidin-3-amine synthesis

Initiating Research on Synthesis

I've kicked off my research, beginning with focused Google searches to map out the synthetic landscape of N-Cyclopropylpiperidin-3-amine. I'm homing in on established methods, potential impurities that need addressing, and proven work-up and purification techniques. My goal is a solid foundation of existing knowledge.

Analyzing Synthesis Work-Up

I'm now analyzing the search results, zeroing in on the challenges inherent in working up N-Cyclopropylpiperidin-3-amine. I'm carefully considering the target molecule's properties, potential byproducts, and unreacted starting materials. Next up, I will craft the application note structure.

Outlining the Application Note

I'm now outlining the application note, starting with an introduction emphasizing the significance of N-Cyclopropylpiperidin-3-amine and work-up challenges. I'll detail the chosen work-up procedure, explaining the rationale behind each step. Next, I plan to devise a step-by-step protocol for clarity and easy researcher use. I'm focusing on the "why" behind each action. I am also working on generating Graphviz diagrams to make the workflow clear.

Spectroscopic characterization of N-Cyclopropylpiperidin-3-amine hydrochloride salt

Starting Data Collection

I've initiated comprehensive Google searches to gather spectroscopic data on N-Cyclopropylpiperidin-3-amine hydrochloride. My primary focus is on NMR (¹H and ¹³C), mass spectrometry, and infrared data. I anticipate this will provide a solid foundation for the subsequent analysis.

Outlining the Application Note

I'm now outlining the application note's structure. I'm focusing on introductory remarks about the compound, followed by dedicated sections for each spectroscopic method. For each, I'll detail underlying principles, protocols, and expected quantitative data. Simultaneously, I'll design Graphviz diagrams for the workflows. I'll then synthesize the combined data for a comprehensive compound characterization, including a final references section.

Collecting Spectroscopic Data

I'm now diving into the spectroscopic properties of the hydrochloride salt. My Google searches are ramping up, focusing on NMR, MS, and IR data. I'm also looking for established protocols and standards. The application note is starting to take shape, with the goal of providing a comprehensive characterization. I'll design diagrams and present detailed protocols.

High-throughput screening assays utilizing N-Cyclopropylpiperidin-3-amine

Starting Research on Amines

I'm now diving into the world of N-Cyclopropylpiperidin-3-amine. Right now, I'm deep into Google searches, specifically seeking out its biological targets, how it works, and if it's already used in high-throughput screening. My initial focus is on gathering a broad overview before I dig deeper.

Analyzing HTS Assay Formats

I'm now zeroing in on high-throughput screening. I'm actively seeking compatible assay formats and detection technologies – fluorescence polarization, FRET, the usual suspects. I'm also digging into common HTS challenges and potential interference sources. My goal is to build a detailed understanding for troubleshooting. I'm aiming for authoritative sources to support the work.

Defining Application Note Structure

I'm now outlining the application note's structure. It'll start with an introduction to N-Cyclopropylpiperidin-3-amine and HTS principles. I will then detail assay protocols (materials, procedures, analysis), including rationales for key steps. I'll use tables for quantitative data and Graphviz for workflows and pathways. I'm aiming to synthesize all of this into a comprehensive, easy-to-follow guide with references.

Solid-phase synthesis of peptide analogues using N-Cyclopropylpiperidin-3-amine

Initiating Data Collection

I'm currently focused on conducting thorough Google searches. My priority is gathering authoritative information regarding solid-phase synthesis of peptide analogues, and I am especially interested in the role and application of N-Cyclopropylpiperidin-3-amine in this process.

Expanding Search Parameters

I've broadened my search parameters to include the synthesis and properties of N-Cyclopropylpiperidin-3-amine, which is key to understanding its role. I am now looking at validated experimental SPPS protocols, with a focus on reaction conditions, cleavage, and purification. I am also seeking reviews on how non-natural amino acids impact peptide structure and function.

Prioritizing Search Refinement

Now, I'm focusing my Google searches. I'm keen to find the most credible information on SPPS of peptide analogues that use N-Cyclopropylpiperidin-3-amine. My goal is to determine its role, reactivity, and incorporation into peptide chains. I am now looking for detailed SPPS protocols, with a strong focus on coupling conditions and potential hurdles, in addition to validated experimental data. I also need to find detailed examples of how to write the application note.

Troubleshooting & Optimization

Overcoming low yield in N-Cyclopropylpiperidin-3-amine synthesis

Beginning The Research

I've started with comprehensive Google searches, homing in on the synthesis of N-Cyclopropylpiperidin-3-amine. Right now, I'm focusing on identifying common synthetic routes, looking closely at reported yields, and pinpointing frequent issues that often result in lower yields.

Developing a Structure

I'm now analyzing the search results to identify key challenges and troubleshooting strategies, concentrating on reaction conditions, reagent quality, and potential side reactions. I'm also looking for credible sources like peer-reviewed articles and patents to back up mechanistic claims and protocol standards.

Planning The Q&A

I'm structuring the technical support center as a Q&A, starting with common issues and leading to specific troubleshooting. For each, I'll explain chemical principles and offer practical advice. I'm also planning Graphviz diagrams to illustrate mechanisms and workflows, plus tables summarizing data such as stoichiometry and yield. I'll write self-validating experimental protocols, with citations linking to credible sources.

Identification of byproducts in the synthesis of N-Cyclopropylpiperidin-3-amine

Welcome to the dedicated technical support guide for the synthesis of N-Cyclopropylpiperidin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this specific synthesis. Our goal is to provide you with the expertise and practical solutions needed to optimize your reaction outcomes and ensure the purity of your final compound.

Introduction: The Synthetic Challenge

N-Cyclopropylpiperidin-3-amine is a valuable building block in medicinal chemistry, often synthesized via reductive amination of a piperidine precursor with a cyclopropyl carbonyl equivalent. While seemingly straightforward, this reaction is prone to several side reactions that can complicate purification and compromise yield. This guide provides a systematic, question-and-answer-based approach to identifying and mitigating the formation of common byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I'm seeing a significant amount of a higher molecular weight impurity in my crude NMR/LC-MS. What is the likely identity of this byproduct?

Answer: A common and often significant byproduct in the reductive amination synthesis of N-Cyclopropylpiperidin-3-amine is the formation of a tertiary amine, specifically N,N-dicyclopropylpiperidin-3-amine .

Causality: This byproduct arises from the over-alkylation of the desired secondary amine product. The newly formed N-Cyclopropylpiperidin-3-amine can act as a nucleophile and react with another molecule of the cyclopropyl electrophile (e.g., cyclopropanone or a cyclopropyl halide) present in the reaction mixture. This is particularly prevalent if there is a localized excess of the alkylating agent or if the reaction is allowed to proceed for an extended period after the primary amine starting material has been consumed.

Troubleshooting Workflow:

Mitigation Strategies:

-

Stoichiometric Control: Carefully control the stoichiometry of your reactants. Using a slight excess of the 3-aminopiperidine precursor relative to the cyclopropylating agent can help ensure the latter is consumed before significant over-alkylation of the product occurs.

-

Slow Addition: Add the cyclopropylating agent (e.g., cyclopropanone or cyclopropyl bromide) slowly to the reaction mixture. This maintains a low concentration of the electrophile, favoring the reaction with the more nucleophilic primary amine starting material over the secondary amine product.

-

Reaction Monitoring: Closely monitor the reaction progress using an appropriate technique like TLC or LC-MS. Quench the reaction as soon as the starting 3-aminopiperidine is fully consumed.

Question 2: My reaction is sluggish, and upon workup, I've isolated unreacted 3-aminopiperidine and a complex mixture. What could be happening with my cyclopropanone?

Answer: Cyclopropanone itself is a highly reactive and unstable ketone. It is prone to polymerization or hydration, especially under acidic or basic conditions, which can lead to incomplete reactions and the formation of various byproducts.

Causality and Mechanistic Insight: Cyclopropanone exists in equilibrium with its hydrate and hemiacetal forms in protic solvents. Under reaction conditions, it can also undergo self-condensation or polymerization to form oligomeric species. This effectively reduces the concentration of the active electrophile available to react with the piperidine, leading to a stalled reaction.

Preventative Measures:

-

Use a Stable Precursor: Instead of using cyclopropanone directly, consider using a more stable precursor like cyclopropanone ethyl hemiacetal. The hemiacetal can be hydrolyzed in situ under controlled acidic conditions to generate cyclopropanone slowly, maintaining a low but steady concentration for the reductive amination.

-

pH Control: Maintain optimal pH control during the reaction. The formation of the imine intermediate is typically favored under mildly acidic conditions (pH 4-6), which can also help to minimize side reactions of the ketone.

-

Anhydrous Conditions: If using a non-protic solvent system, ensure strictly anhydrous conditions to prevent hydration of the cyclopropanone.

Question 3: I'm performing the synthesis using cyclopropyl bromide and a base. Besides the desired product, I'm observing an impurity with the same mass. What is this likely to be?

Answer: When using an alkyl halide like cyclopropyl bromide, you may be observing the formation of a regioisomeric byproduct, N-Cyclopropylpiperidin-4-amine , if your starting material contains even small amounts of 4-aminopiperidine as an impurity. More commonly, if starting with a protected 3-aminopiperidine, you could be seeing byproducts from reaction at the other nitrogen if the protecting group is not fully stable. Assuming you start with 3-aminopiperidine, another possibility is the formation of ring-opened products under certain conditions, although this is less common.

A more likely scenario if the mass is identical is incomplete reaction or issues with the workup leading to the isolation of the starting material as a salt, which can sometimes be confused with the product in certain analyses.

Troubleshooting Steps:

-

Verify Starting Material Purity: Before starting the reaction, verify the purity of your 3-aminopiperidine starting material by NMR or GC-MS to ensure it is free from isomeric impurities.

-

Choice of Base: The choice of base is critical. A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) is often preferred over bases like triethylamine to minimize side reactions.

-

Temperature Control: Exothermic reactions can lead to side products. Maintain careful temperature control throughout the addition of the alkylating agent and during the reaction.

Protocol: Purification of N-Cyclopropylpiperidin-3-amine via Column Chromatography

This protocol is designed to separate the desired secondary amine product from the common N,N-dicyclopropyl tertiary amine byproduct and unreacted starting material.

| Parameter | Specification | Rationale |

| Stationary Phase | Silica Gel, 230-400 mesh | Standard polarity for separating amines of differing basicity and polarity. |

| Mobile Phase (Eluent) | Gradient: 100% Dichloromethane (DCM) -> 90:10 DCM/Methanol (MeOH) | The less polar tertiary amine byproduct will elute first, followed by the desired secondary amine product as the polarity of the eluent is increased. |

| Additive | 0.5-1% Triethylamine (TEA) or Ammonia in MeOH | Prevents peak tailing of the basic amine products on the acidic silica gel, leading to better separation. |

Step-by-Step Procedure:

-

Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of dichloromethane.

-

Column Packing: Prepare a silica gel column using the initial eluent (100% DCM with 1% TEA).

-

Loading: Carefully load the dissolved crude mixture onto the top of the silica column.

-

Elution:

-

Begin eluting with 100% DCM (+1% TEA). Collect fractions and monitor by TLC. The N,N-dicyclopropyl byproduct should elute in these early fractions.

-

Once the first byproduct has eluted, gradually increase the polarity of the mobile phase by introducing methanol. A stepwise gradient (e.g., 2% MeOH, 5% MeOH, 10% MeOH) is recommended.

-

The desired N-Cyclopropylpiperidin-3-amine will elute as the polarity is increased.

-

-

Fraction Analysis: Analyze the collected fractions by TLC or LC-MS to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

References

-

Reductive Amination: For a comprehensive overview of the reductive amination reaction, its mechanisms, and common reducing agents.

- Source: Organic Reactions

-

URL: [Link]

-

Cyclopropanone Chemistry: An article detailing the behavior and reactivity of cyclopropanones, which is relevant to understanding potential side reactions.

- Source: Chemical Reviews

-

URL: [Link]

-

Purification Techniques: A practical guide to flash column chromatography, a fundamental technique for purifying reaction products like the one discussed.

- Source: Journal of Organic Chemistry

-

URL: [Link]

Troubleshooting poor enantioselectivity in N-Cyclopropylpiperidin-3-amine synthesis

Starting Research on Synthesis

I'm now diving into the world of Google, running comprehensive searches to collect authoritative data. My focus is on synthesizing N-Cyclopropylpiperidin-3-amine with high enantioselectivity. I'm especially interested in common hurdles and how to get past them. I am going to delve deeply into the methodologies.

Analyzing Enantioselectivity Factors

I'm now zeroing in on the factors affecting enantioselectivity. I'm deep diving into search results, highlighting catalysts, ligands, reaction conditions, and substrate purity. Established protocols and mechanistic studies are also of great interest.

Organizing Technical Guide Content

I'm now structuring the technical support center content. I'm focusing on a Q&A format, building a logical progression from broad to specific issues. For each query, I will synthesize information, emphasizing chemical principles and causality behind solutions. I'm also preparing to incorporate in-text citations to substantiate all my claims.

Initiating Initial Search Strategies

I'm now generating search queries to collect data on enantioselective synthesis of N-Cyclopropylpiperidin-3-amine. I'm focusing on common hurdles and troubleshooting. I am now formulating search terms for Google and other resources. I'm prioritizing asymmetric synthesis, chiral catalysts, and optimizing reaction parameters, as well as patent applications.

Technical Support Center: Optimizing N-Alkylation of Piperidin-3-amine

Welcome to the technical support center for the N-alkylation of piperidin-3-amine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and provide practical, field-tested solutions to optimize your reaction conditions. Our approach is rooted in a deep understanding of reaction mechanisms and extensive laboratory experience.

Section 1: Frequently Asked Questions (FAQs)

Here are some of the most common questions we encounter regarding the N-alkylation of piperidin-3-amine:

Q1: Why is my N-alkylation of piperidin-3-amine resulting in low yields?

A1: Low yields can stem from several factors. Firstly, piperidin-3-amine has two nucleophilic nitrogen atoms (the endocyclic secondary amine and the exocyclic primary amine), leading to potential side reactions such as dialkylation or polymerization. Secondly, the choice of base and solvent is critical. An inappropriate base may not be strong enough to deprotonate the amine effectively, or it could be too strong, leading to side reactions. The solvent must be able to dissolve the reactants and be compatible with the reaction conditions. Finally, steric hindrance from the alkylating agent can also reduce reaction rates and yields.

Q2: How can I selectively achieve mono-alkylation at the exocyclic primary amine?

A2: Selective mono-alkylation is a common challenge. One effective strategy is to use a protecting group for the endocyclic secondary amine. A Boc (tert-butyloxycarbonyl) group is a popular choice as it can be easily introduced and later removed under acidic conditions. Another approach is to take advantage of the different nucleophilicities of the two amines. The exocyclic primary amine is generally more nucleophilic than the endocyclic secondary amine, so using a stoichiometric amount of the alkylating agent under carefully controlled conditions (e.g., low temperature) can favor mono-alkylation at the primary amine.

Q3: What are the best general conditions for N-alkylation of piperidin-3-amine?

A3: While optimal conditions are substrate-dependent, a good starting point for the N-alkylation of piperidin-3-amine with an alkyl halide is to use a polar aprotic solvent like acetonitrile or DMF, with a non-nucleophilic base such as potassium carbonate or triethylamine. The reaction is typically run at room temperature to 50°C. For reductive amination with an aldehyde or ketone, a common system is sodium triacetoxyborohydride in dichloromethane (DCM) or 1,2-dichloroethane (DCE).

Q4: I am observing the formation of a quaternary ammonium salt. How can I avoid this?

A4: The formation of a quaternary ammonium salt is due to over-alkylation. This can be minimized by using a 1:1 stoichiometry of the amine to the alkylating agent. Running the reaction at a lower temperature and for a shorter duration can also help. Additionally, using a bulkier alkylating agent can disfavor the formation of the sterically hindered quaternary salt.

Section 2: Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the N-alkylation of piperidin-3-amine.

| Problem | Potential Cause(s) | Recommended Solution(s) |